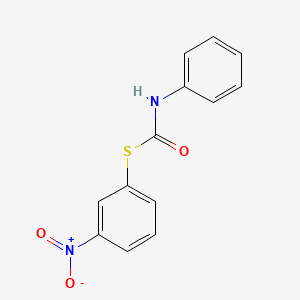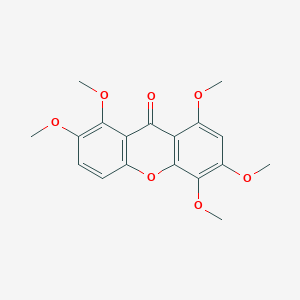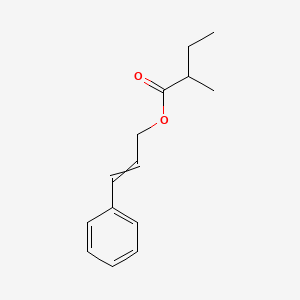
Cinnamyl 2-methylbutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnamyl 2-methylbutyrate: is an organic compound with the molecular formula C14H18O2. It is an ester formed from cinnamyl alcohol and 2-methylbutyric acid. This compound is known for its pleasant, fruity aroma and is often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method for synthesizing cinnamyl 2-methylbutyrate is through the esterification of cinnamyl alcohol with 2-methylbutyric acid. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to drive the reaction to completion.
Enzymatic Synthesis: Another method involves the use of immobilized lipase enzymes to catalyze the esterification reaction.
Industrial Production Methods: In industrial settings, the esterification process is often carried out in large reactors with continuous removal of water to shift the equilibrium towards ester formation. The use of azeotropic distillation or molecular sieves can help in the efficient removal of water.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Cinnamyl 2-methylbutyrate can undergo oxidation reactions to form cinnamic acid derivatives.
Reduction: Reduction of the ester group can yield cinnamyl alcohol and 2-methylbutanol.
Substitution: The ester group can be substituted by nucleophiles under basic conditions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Cinnamic acid derivatives.
Reduction: Cinnamyl alcohol and 2-methylbutanol.
Substitution: Various cinnamyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Cinnamyl 2-methylbutyrate is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has shown activity against various bacterial and fungal strains .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antimicrobial agent and its role in modulating biological pathways.
Industry: In the flavor and fragrance industry, this compound is used to impart fruity notes to perfumes, cosmetics, and food products. It is also used in the production of soaps, detergents, and lotions .
Mechanism of Action
The mechanism of action of cinnamyl 2-methylbutyrate involves its interaction with cellular membranes and enzymes. It is believed to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .
Comparison with Similar Compounds
Cinnamyl acetate: Another ester of cinnamyl alcohol, known for its pleasant aroma and used in the fragrance industry.
Cinnamyl cinnamate: Used in the flavor and fragrance industry and has similar antimicrobial properties.
Methyl butyrate: Known for its fruity aroma and used in flavoring and fragrance applications.
Uniqueness: Cinnamyl 2-methylbutyrate stands out due to its unique combination of cinnamyl and 2-methylbutyrate moieties, which impart distinct olfactory properties and biological activities. Its specific ester linkage makes it more resistant to hydrolysis compared to other similar esters, enhancing its stability in various applications.
Properties
CAS No. |
67883-77-6 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
3-phenylprop-2-enyl 2-methylbutanoate |
InChI |
InChI=1S/C14H18O2/c1-3-12(2)14(15)16-11-7-10-13-8-5-4-6-9-13/h4-10,12H,3,11H2,1-2H3 |
InChI Key |
OQFRRXKRZQFDEI-UHFFFAOYSA-N |
Isomeric SMILES |
CCC(C)C(=O)OC/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CCC(C)C(=O)OCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



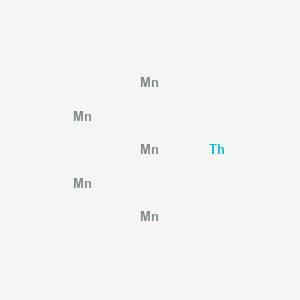

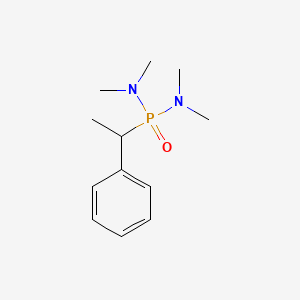
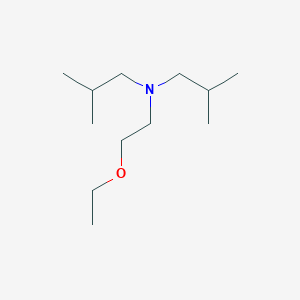
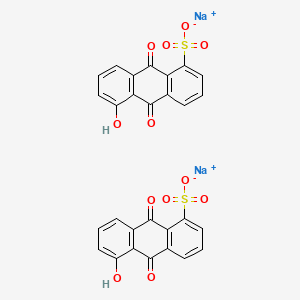
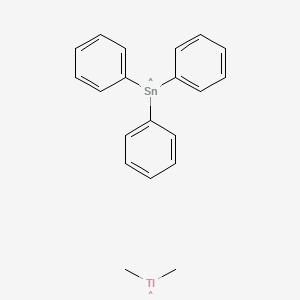
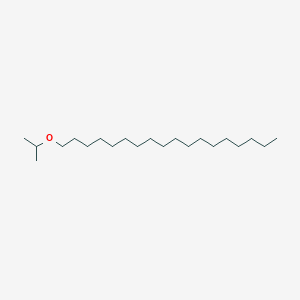


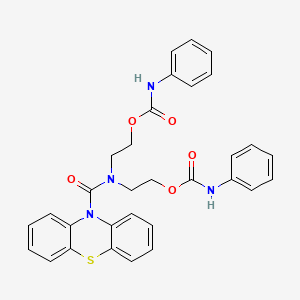
![[(2-Ethoxy-4,4-dimethylcyclohex-1-en-1-yl)sulfanyl]benzene](/img/structure/B14482726.png)
